![molecular formula C32H25BrF39NO3 B12852399 Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta](/img/structure/B12852399.png)
Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is notable for its unique chemical properties, which are influenced by the presence of multiple fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta typically involves the reaction of a tin precursor with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl groups. The reaction is carried out under controlled conditions to ensure the proper attachment of the fluorinated chains to the tin atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The tin center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new tin compounds with different functional groups, while redox reactions can result in changes to the oxidation state of the tin center .
Applications De Recherche Scientifique
Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized coatings and materials due to its unique chemical properties
Mécanisme D'action
The mechanism of action of Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta involves its interaction with molecular targets through its fluorinated alkyl chains and tin center. These interactions can influence various pathways, depending on the specific application. For example, in catalysis, the tin center may facilitate certain chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin bromide
- Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-十七氟癸基三甲氧基硅烷
Uniqueness
Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta is unique due to its specific combination of a tin center with highly fluorinated alkyl chains and a bromine atom. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C32H25BrF39NO3 |
|---|---|
Poids moléculaire |
1292.4 g/mol |
Nom IUPAC |
(3S,4R)-4-[bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)amino]-5-bromo-8,8,9,9,10,10,11,11,12,12,13,13,13-tridecafluoro-3-hydroxy-5-propan-2-yltridecanoic acid |
InChI |
InChI=1S/C32H25BrF39NO3/c1-10(2)14(33,3-4-15(34,35)18(40,41)21(46,47)24(52,53)27(58,59)30(64,65)66)13(11(74)9-12(75)76)73(7-5-16(36,37)19(42,43)22(48,49)25(54,55)28(60,61)31(67,68)69)8-6-17(38,39)20(44,45)23(50,51)26(56,57)29(62,63)32(70,71)72/h10-11,13,74H,3-9H2,1-2H3,(H,75,76)/t11-,13+,14?/m0/s1 |
Clé InChI |
JPUQSVSVYGHXOU-MKDGSZCOSA-N |
SMILES isomérique |
CC(C)C(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)([C@@H]([C@H](CC(=O)O)O)N(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |
SMILES canonique |
CC(C)C(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(CC(=O)O)O)N(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


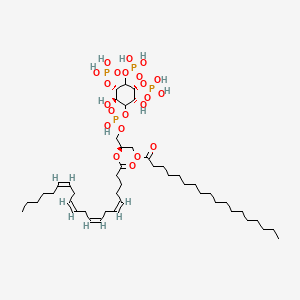
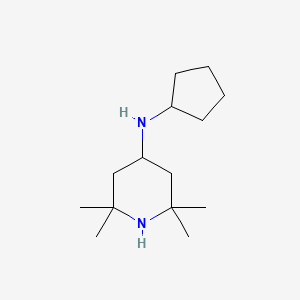
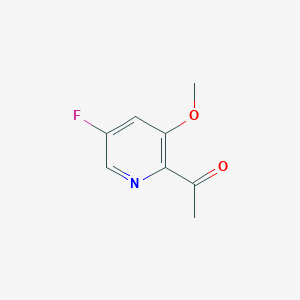
![1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12852331.png)
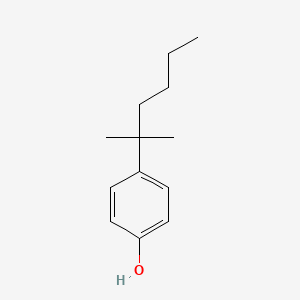
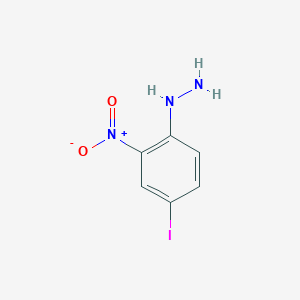
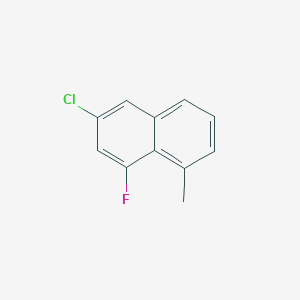
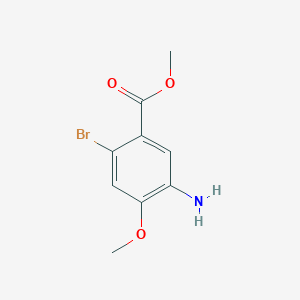
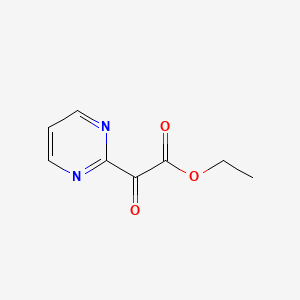
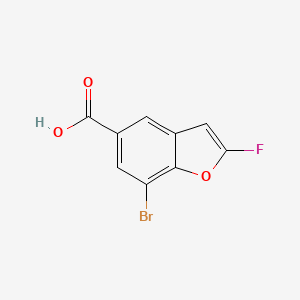
![2,2-Dimethyl-4-(1-methyl-2-propenyl)-, [4S-[4a(R*),6b]]-1,3,7-Trioxaspiro[5.5]undec-10-en-9-one](/img/structure/B12852373.png)
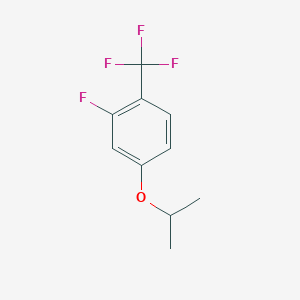
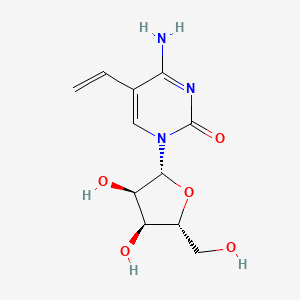
![1-[3,5-Di(trifluoromethyl)phenyl]biguanide](/img/structure/B12852394.png)
